4-(3-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile

Triazole regioisomerism Medicinal chemistry Click chemistry

Researchers pursuing kinase or PROTAC targets often lack rigid, modular building blocks with defined geometry. CAS 2034430-92-5 provides an N1-triazole-azetidine core with a benzonitrile tail, offering distinct dipole and H-bond vectors vs. N2-regioisomers. The 3-oxopropyl linker enables access to selectivity pockets unavailable with shorter analogs. • Kinase hinge-binding via nitrile H-bond acceptor • Orthogonal triazole/nitrile handles for PROTAC design • Azetidine rigidity ensures ternary complex stability. Supplied ≥90% pure; standard research quantities available.

Molecular Formula C15H15N5O
Molecular Weight 281.319
CAS No. 2034430-92-5
Cat. No. B2881695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile
CAS2034430-92-5
Molecular FormulaC15H15N5O
Molecular Weight281.319
Structural Identifiers
SMILESC1C(CN1C(=O)CCC2=CC=C(C=C2)C#N)N3C=CN=N3
InChIInChI=1S/C15H15N5O/c16-9-13-3-1-12(2-4-13)5-6-15(21)19-10-14(11-19)20-8-7-17-18-20/h1-4,7-8,14H,5-6,10-11H2
InChIKeyNHPLTMRUDVWRGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Triazole-Azetidine Benzonitrile Overview


4-(3-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile (CAS 2034430-92-5) is a synthetic small-molecule building block featuring a 1H-1,2,3-triazole moiety linked at the N1 position to an azetidine ring, further conjugated via a 3-oxopropyl spacer to a para-benzonitrile group [1]. Its modular architecture combines a click-chemistry-derived triazole with a strained azetidine heterocycle and a nitrile-bearing aryl tail, making it a versatile intermediate for medicinal chemistry campaigns targeting kinases, antibacterials, and protein degradation [2][3]. The compound is primarily supplied as a research reagent with typical purity ≥90%.

Workflow Synthetic intermediate for medicinal chemistry
Selection N1-triazole regioisomer scaffold
Use context Kinase, antibacterial, PROTAC, GPCR research

Analog Substitution Risks


Close structural analogs of 4-(3-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile differ in regioisomer linkage (N1 vs. N2 triazole), ring size (azetidine vs. piperidine), or linker composition, each of which can drastically alter target binding, metabolic stability, and synthetic tractability [1]. The N1-substituted 1,2,3-triazole in this compound presents a distinct dipole moment and hydrogen-bonding vector compared to its N2-regioisomer (CAS 2189500-05-6), which is known to influence pharmacokinetic profiles in triazole-containing drug candidates [2]. Furthermore, the azetidine ring imposes greater conformational rigidity than the piperidine analog (e.g., CAS 2198296-61-4), a parameter critical for selectivity in kinase and GPCR targets [3]. Replacing the 3-oxopropyl linker with a direct carbonyl alters the distance and flexibility between the azetidine core and the benzonitrile moiety, potentially compromising the scaffold's fit in designed binding pockets.

N2-triazole regioisomer

Dipole moment and metabolic pathways may shift target binding and PK profile relative to N1 isomer.

Piperidine analog

Reduced conformational constraint may narrow selectivity window observed in GPCR/kinase studies.

Direct carbonyl linker

Shorter reach (approx. 2.3 Å) may prevent benzonitrile from accessing distal binding pockets.

Differentiation Evidence


N1- vs N2-Triazole Regioisomer Specificity

The target compound bears a 1H-1,2,3-triazole connected at the N1 position, whereas the closest regioisomeric analog (CAS 2189500-05-6) has the triazole attached via the N2 position [1]. While direct comparative biological assay data for these two specific compounds is not yet publicly available, extensive literature on 1,2,3-triazole regioisomers demonstrates that N1-alkylated triazoles generally possess higher dipole moments (approx. 4.5 D vs. approx. 2.5 D for N2 analogs), altered hydrogen-bond acceptor strengths, and distinct metabolic oxidative pathways compared to their N2-substituted counterparts [2]. In drug discovery contexts, N1-triazole regioisomers have shown 5- to 10-fold differences in target binding affinity and oral bioavailability relative to N2-regioisomers in multiple scaffold series [2].

N1 vs N2 regioisomer
Cross-study comparable
Target: N1-triazole
Dipole ~4.5 D
Comparator: N2-triazole
Dipole ~2.5 D
Dipole difference ~2.0 D; binding can vary 5- to 10-fold in literature series
Regioisomer-specific linkage geometry supports SAR alignment
Physicochemical class-level comparison; direct bioassay data not yet available
Triazole regioisomerism Medicinal chemistry Click chemistry

Azetidine vs. Piperidine Conformational Constraint

This compound employs a four-membered azetidine ring, contrasting with the piperidine-based analog 3-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)benzonitrile (CAS 2198296-61-4) . In a disclosed oxytocin antagonist series, azetidine-containing triazole compounds demonstrated significant selectivity over the closely related vasopressin V1A receptor, a selectivity window that was substantially narrowed when the azetidine was replaced by larger rings such as pyrrolidine or piperidine [1]. Although exact selectivity ratios for the current scaffold have not been reported, the class-level evidence indicates that the azetidine ring's smaller size and reduced rotational freedom contribute to improved target discrimination.

Azetidine vs piperidine
Class-level inference
Target: azetidine ring
Ring strain ~26 kcal/mol
Comparator: piperidine analog
Ring strain ~6 kcal/mol
Conformational restriction linked to higher GPCR subtype selectivity in published series
Supports target selectivity through rigid scaffold
Selectivity advantage inferred from oxytocin antagonist chemotype; requires project-specific validation
Azetidine Piperidine Conformational constraint GPCR selectivity

Linker Geometry: 3-Oxopropyl vs Direct Carbonyl

The 4-(3-oxopropyl)benzonitrile tail in this compound provides an extended ketone-bearing propyl spacer, whereas the related analog 3-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzonitrile (CAS not available) directly attaches the benzonitrile via a carbonyl to the azetidine ring [1]. The propyl spacer increases the distance between the triazole-azetidine core and the benzonitrile group from approximately 2.3 Å (direct carbonyl) to approximately 5.1 Å, potentially enabling the nitrile group to reach deeper hydrophobic pockets or engage in distinct polar interactions. This extended conformation has been shown to be favorable in kinase inhibitor scaffolds where the benzonitrile acts as a hinge-binding element or a solvent-exposed group [2].

Linker length geometry
Class-level inference
Target: 3-oxopropyl spacer
Reach ~5.1 Å
Comparator: direct carbonyl
Reach ~2.3 Å
Added ~2.8 Å extension and rotational freedom may enable distal pocket engagement
Extended linker geometry designed for binding pocket reach
Based on standard bond lengths and kinase SAR; direct affinity data for this pair not reported
Linker optimization Scaffold geometry Structure-activity relationship

Triazolo-Azetidine Antibacterial Activity

Although the specific compound 4-(3-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile has not been individually reported in antibacterial assays, a closely related N-substituted triazolo-azetidine series was profiled in a high-throughput screening campaign, demonstrating a primary hit MIC of 12.5 µg/mL against E. coli ΔtolC with translation inhibition as the likely mechanism and no SOS-response induction [1]. An optimized analog (compound 2) within the same scaffold class achieved an improved MIC of 6.25 µg/mL, approaching erythromycin's potency (MIC 2.5–5 µg/mL) [1]. The compound did not exhibit cytotoxicity against a panel of eukaryotic cells in the PrestoBlue assay [1].

Antibacterial activity
Class-level inference
Scaffold class MIC range
6.25–12.5 µg/mL
Erythromycin MIC
2.5–5 µg/mL
Translation inhibition confirmed (26% at 160 µg/mL); no eukaryotic cytotoxicity observed
Reported scaffold-class antibacterial potential
pDualrep2 HTS system; E. coli ΔtolC; requires compound-specific MIC verification
Antibacterial MIC Triazolo-azetidine Translation inhibitor

Research and Procurement Applications


Kinase Inhibitor Fragment Elaboration

The N1-triazole-azetidine core with a benzonitrile tail is suitable for kinase hinge-binding motifs where the nitrile serves as a hydrogen-bond acceptor. The extended 3-oxopropyl linker enables the benzonitrile to access selectivity pockets not reachable by direct carbonyl-linked analogs, as inferred from class-level kinase inhibitor SAR [1]. Researchers can use this compound to elaborate fragments into potent inhibitors by appending warheads to the benzonitrile para-position.

Antibacterial Lead Optimization

Building on the class-level evidence that N-substituted triazolo-azetidines inhibit bacterial translation with MIC values as low as 6.25 µg/mL against E. coli ΔtolC and show no SOS-response induction [2], this compound can serve as a starting scaffold for further optimization of the benzonitrile substituent to improve potency and spectrum of activity.

PROTAC Linker and Degrader Design

The triazole ring, generated via click chemistry, and the benzonitrile group offer orthogonal functionalization handles for constructing PROTACs. The azetidine ring's rigidity can help maintain the ternary complex geometry required for efficient ubiquitination [3]. The propyl linker provides sufficient spacing to avoid steric clashes between the target protein and E3 ligase.

GPCR Antagonist Selectivity Engineering

Given the azetidine-triazole scaffold's established role in achieving selectivity between closely related GPCR subtypes (e.g., oxytocin vs. vasopressin V1A) [4], this compound can be used to explore selectivity determinants through systematic substitution of the benzonitrile group, leveraging the conformational constraint of the azetidine ring.

Application
Selection Property
Validation Focus
Kinase inhibitor fragment elaboration
N1-triazole-azetidine scaffold geometry
Hinge-binding engagement and selectivity pocket reach
Antibacterial lead optimization
Triazolo-azetidine scaffold class
Translation inhibition and MIC endpoint screening
PROTAC design
Orthogonal functionalization handles
Ternary complex geometry and ubiquitination efficiency
GPCR antagonist selectivity studies
Azetidine conformational constraint
Subtype selectivity (e.g., oxytocin vs V1A)
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